![molecular formula C21H27N5O2 B2737167 9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887863-73-2](/img/structure/B2737167.png)

9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

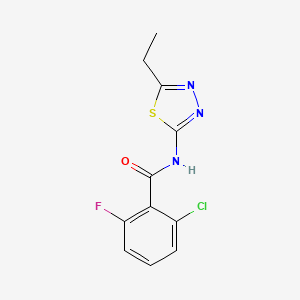

The compound “9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a derivative of tetrahydropyrimido[2,1-f]purinedione . It is a complex organic compound that contains a pyrimidine ring and an imidazole ring . The molecular formula of this compound is C19H23N5O2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic strategy to obtain 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione derivatives was developed . The new compounds were evaluated for their interaction with all four adenosine receptor subtypes and for their ability to inhibit monoamine oxidases (MAO) .Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine ring and an imidazole ring . The structure is also known as xanthic acid or 3, 7-dihydropurine-2,6-dione . Four nitrogen atoms exist in positions 1, 3, 7, and 9 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The exploration of heterocyclic compounds, including pyrimido[1,2,3-cd]purine derivatives, underscores significant advancements in synthetic methodologies and the understanding of their chemical properties. For instance, Simo et al. (2000) demonstrated the synthesis of a series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives, showcasing the versatility of cycloaddition reactions to create complex heterocyclic structures (Simo, Rybár, & Alföldi, 2000). These methodologies pave the way for the development of novel compounds with potential applications in medicinal chemistry and material science.

Pharmacological Applications

Derivatives of the pyrimido[2,1-f]purine dione framework have been investigated for their pharmacological properties, including anti-inflammatory and adenosine receptor antagonism. Kaminski et al. (1989) studied substituted analogues for their anti-inflammatory activity, revealing their efficacy in models of chronic inflammation and suggesting potential therapeutic applications (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, Watnick, 1989). Similarly, Szymańska et al. (2016) evaluated pyrimido- and pyrazinoxanthines for their affinities at human and rat adenosine receptors, identifying compounds with selective antagonist properties, highlighting their potential in designing receptor-specific drugs (Szymańska, Drabczyńska, Karcz, Müller, Köse, Karolak‐Wojciechowska, Fruziński, Schabikowski, Doroz‐Płonka, Handzlik, Kieć‐Kononowicz, 2016).

Mecanismo De Acción

Direcciones Futuras

The development of novel purine derivatives is very in demand . Compounds inhibiting several different targets involved in neurodegeneration may exhibit additive or even synergistic effects in vivo . This suggests that “9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” and its derivatives could be potential candidates for future research in the treatment of neurodegenerative diseases.

Propiedades

IUPAC Name |

9-(4-butylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-5-6-7-15-8-10-16(11-9-15)25-12-14(2)13-26-17-18(22-20(25)26)23(3)21(28)24(4)19(17)27/h8-11,14H,5-7,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAGFVXUQHBIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2737084.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)

![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)

![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737091.png)

![2,8-Dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2737092.png)

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2737098.png)

![N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2737102.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2737104.png)

![6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2737105.png)